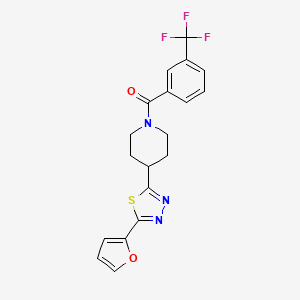

1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of “S, S’-Bis (1-phenyl-1H-tetrazol-5-yl) dithiocarbonate” involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes . The reaction yields trans-1,2-disubstituted alkenes when potassium or sodium hexamethyldisilazide is used as a base and 1,2-dimethoxyethane is used as a solvent .Molecular Structure Analysis

The molecular structure of these types of compounds can be complex. For example, the molecular formula of “1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride” is C11H15ClN6, with a molecular weight of 266.73 .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be diverse. For instance, the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes gives good yields and stereoselectivity of trans-1,2-disubstituted alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, the molecular formula of “1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride” is C11H15ClN6, with a molecular weight of 266.73 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been investigated for its potential as a drug candidate. Researchers explore its pharmacological properties, such as receptor binding affinity, metabolic stability, and toxicity. It may serve as a scaffold for designing novel drugs targeting specific diseases, including cardiovascular disorders, cancer, or neurological conditions .

Proteomics Research

This compound has relevance in proteomics studies. Scientists use it to probe protein-protein interactions, enzymatic activity, and post-translational modifications. Its unique chemical structure allows for specific labeling or modification of proteins, aiding in the identification and characterization of cellular processes .

Chemical Biology

In chemical biology, 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine serves as a valuable tool. Researchers employ it to study cellular pathways, protein function, and signal transduction. Its sulfonamide group and tetrazole moiety contribute to its versatility in biological assays .

Coordination Chemistry

The piperazine backbone of this compound can coordinate with metal ions, making it relevant in coordination chemistry. Scientists explore its metal-binding properties, potentially leading to the development of metal-based therapeutic agents or catalysts .

Organic Synthesis

1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine serves as a building block in organic synthesis. Chemists utilize it to construct more complex molecules, such as heterocycles or bioactive compounds. Its sulfonyl and tetrazole functionalities enable diverse synthetic routes .

Novel Reactions

Researchers have discovered novel reactions involving this compound. For instance, S, S’-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate (a derivative of this compound) was synthesized and characterized. Such reactions expand our understanding of chemical transformations and may lead to innovative synthetic methodologies .

Propiedades

IUPAC Name |

1-ethylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-2-23(21,22)19-10-8-18(9-11-19)12-14-15-16-17-20(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIMLSFOTUBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2792983.png)

![N-(2-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792985.png)

![(4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2792987.png)

![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)

![5-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2792998.png)

![N-(cyanomethyl)-2-{[5-(diethylsulfamoyl)-2-methoxyphenyl]amino}acetamide](/img/structure/B2792999.png)

![3-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2793000.png)